molecular formula C10H13N3O4 B11992211 n-Tert-butyl-2,4-dinitroaniline CAS No. 13059-89-7

n-Tert-butyl-2,4-dinitroaniline

Cat. No.: B11992211
CAS No.: 13059-89-7
M. Wt: 239.23 g/mol
InChI Key: CLAAAWAMIUWEGS-UHFFFAOYSA-N
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Description

n-Tert-butyl-2,4-dinitroaniline is an organic compound with the molecular formula C10H13N3O4. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with nitro groups at the 2 and 4 positions, and a tert-butyl group at the nitrogen atom. This compound is known for its applications in various fields, including agriculture and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tert-butyl-2,4-dinitroaniline typically involves the nitration of tert-butylaniline. The process begins with the preparation of tert-butylaniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also incorporates purification steps such as recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

n-Tert-butyl-2,4-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The reduction of this compound yields n-Tert-butyl-2,4-diaminoaniline.

    Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.

Scientific Research Applications

n-Tert-butyl-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Tert-butyl-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-Butyl-2,4-dinitroaniline
  • n-Propyl-2,4-dinitroaniline
  • n-Isopropyl-2,4-dinitroaniline

Uniqueness

n-Tert-butyl-2,4-dinitroaniline is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and influences its chemical and physical properties.

Properties

CAS No.

13059-89-7

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

N-tert-butyl-2,4-dinitroaniline

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)11-8-5-4-7(12(14)15)6-9(8)13(16)17/h4-6,11H,1-3H3

InChI Key

CLAAAWAMIUWEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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